molecular formula C10H16O2 B8810902 (2E)-3-cyclohexylbut-2-enoic acid

(2E)-3-cyclohexylbut-2-enoic acid

Cat. No.: B8810902
M. Wt: 168.23 g/mol
InChI Key: WVRIPRILKKOIQL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-Cyclohexylbut-2-enoic acid is an α,β-unsaturated carboxylic acid with a defined (E)-configuration and a molecular weight of 168.23 g/mol . Its structure, featuring a cyclohexyl substituent at the C3 position of the but-2-enoic acid backbone, makes it a valuable intermediate in organic synthesis . This compound is characterized by its reactivity typical of conjugated systems, which is useful for applications in Michael additions, cyclizations, and as a building block for more complex molecules in pharmaceutical and agrochemical research . The compound can be synthesized via several high-yielding routes. A prominent method is the Knoevenagel condensation of malonic acid and cyclohexanecarboxaldehyde, which has been reported to yield the product in high purity under Schlenk conditions . Alternative synthetic strategies include a nickel-catalyzed reductive vinylation of cyclohexenyl triflates for stereoselective synthesis, and a Horner-Wadsworth-Emmons olefination followed by hydrolysis of the resulting ester . In scientific research, this compound serves as a key intermediate in chemistry and is investigated for its potential biological activity and interactions with enzymes in biology and medicine . Its defined stereochemistry and stability contribute to its utility in controlled synthetic applications for developing bioactive molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(E)-3-cyclohexylbut-2-enoic acid

InChI

InChI=1S/C10H16O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12)/b8-7+

InChI Key

WVRIPRILKKOIQL-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C1CCCCC1

Canonical SMILES

CC(=CC(=O)O)C1CCCCC1

melting_point

85.5 °C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation of Malonic Acid and Cyclohexanecarboxaldehyde

The Knoevenagel condensation represents the most direct and high-yielding route to (2E)-3-cyclohexylbut-2-enoic acid. Hartley et al. (2022) reported a 99% yield under Schlenk conditions using malonic acid and cyclohexanecarboxaldehyde in the presence of piperidine and pyridine . The reaction proceeds via base-catalyzed deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration (Figure 1).

Reaction Conditions :

  • Catalysts : Piperidine (10 mol%), pyridine (1.5 equiv)

  • Solvent : Toluene (anhydrous)

  • Temperature : 110°C under inert atmosphere (N₂)

  • Time : 2 hours

  • Workup : Acidic quenching, extraction with ethyl acetate, and silica gel chromatography

This method’s efficiency stems from the synergistic effect of piperidine (activating the β-ketoacid) and pyridine (scavenging water to drive dehydration). The Schlenk technique ensures oxygen-free conditions, critical for minimizing side reactions. A notable advantage is the absence of transition metals, simplifying purification. However, strict anhydrous handling is required to prevent hydrolysis of intermediates .

Nickel-Catalyzed Reductive Vinylation of Cyclohexenyl Triflates

A nickel-mediated strategy enables stereoselective synthesis via reductive cross-coupling. As detailed in a 2020 study, cyclohex-1-en-1-yl trifluoromethanesulfonate reacts with β-amido acrylates in the presence of NiCl₂(Py)₄ and dtBBPy ligated to zinc . The protocol affords the α,β-unsaturated acid after hydrolysis (Table 1).

Key Parameters :

  • Catalyst : NiCl₂(Py)₄ (10 mol%), dtBBPy (5 mol%)

  • Reductant : Zn powder (2.0 equiv)

  • Additives : MgCl₂ (1.5 equiv), TBAI (2.0 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 60°C for 12 hours

The reaction mechanism involves oxidative addition of the triflate to Ni(0), followed by transmetalation with the zinc enolate and reductive elimination to form the C–C bond. While this method achieves moderate yields (65–75%), it offers excellent control over the E-configuration due to the steric bulk of the dtBBPy ligand . Challenges include sensitivity to oxygen and the need for glovebox techniques.

Hydroboration-Carboxylation of Allenes

A hydroboration-carboxylation sequence using 9-borabicyclo[3.3.1]nonane (9-BBN) and CO₂ provides an alternative route. A 2019 study demonstrated that treatment of 1,2-cyclohexadiene with 9-BBN generates a borane intermediate, which inserts CO₂ under high pressure (120 mL) to yield the target acid .

Optimized Protocol :

  • Borane : (9-BBN)₂ (0.7 equiv)

  • Base : CsF (3.0 equiv)

  • Conditions : 120°C, 24 hours in DME

  • Yield : 76%

This method’s regioselectivity arises from the anti-Markovnikov addition of 9-BBN to the allene. While effective, the requirement for high-pressure equipment and extended reaction times limits its practicality for large-scale applications. Additionally, competing decarboxylation pathways can reduce yields if temperature control is inadequate .

Horner-Wadsworth-Emmons Olefination Followed by Hydrolysis

The Horner-Wadsworth-Emmons reaction constructs the α,β-unsaturated ester precursor, which is subsequently hydrolyzed to the acid. A 2021 report detailed the synthesis of ethyl (E)-3-cyclohexylbut-2-enoate from cyclohexanecarboxaldehyde and triethyl phosphonoacetate .

Ester Synthesis :

  • Base : NaH (1.25 equiv)

  • Phosphonate : Triethyl phosphonoacetate (1.25 equiv)

  • Solvent : THF, 0°C to room temperature, 18 hours

  • Yield : 94%

Ester Hydrolysis :

  • Conditions : LiOH (2.0 equiv), THF/H₂O (3:1), 60°C, 6 hours

  • Yield : 89%

This two-step approach benefits from mild conditions and high stereoselectivity. The phosphonate reagent ensures exclusive E-configuration, while hydrolysis under basic conditions avoids racemization. Drawbacks include additional purification steps and the use of moisture-sensitive NaH .

Comparative Analysis of Synthetic Methods

Method Yield Catalyst Reaction Time Key Advantage Limitation
Knoevenagel condensation99% Piperidine/pyridine2 hHigh yield, no metalsStrict anhydrous conditions
Ni-catalyzed vinylation65–75% NiCl₂(Py)₄/dtBBPy12 hStereocontrolOxygen sensitivity
Hydroboration-carboxylation76% 9-BBN/CsF24 hRegioselectiveHigh-pressure equipment required
HWE olefination89% NaH24 h (total)Mild hydrolysis conditionsMulti-step synthesis

The Knoevenagel method is optimal for rapid, high-yield synthesis, whereas the Ni-catalyzed route excels in stereochemical precision. Industrial applications may favor hydroboration-carboxylation for scalability, despite its energy intensity. Academic labs often prefer the HWE approach for its modularity.

Mechanistic Insights and Side Reactions

Knoevenagel Pathway :
Malonic acid’s α-protons are deprotonated by piperidine, forming an enolate that attacks cyclohexanecarboxaldehyde. Pyridine facilitates imine formation, accelerating dehydration . Common side products include unconjugated acids from incomplete dehydration.

Nickel-Mediated Coupling :
Ni(0) undergoes oxidative addition with the triflate, generating a Ni(II) intermediate. Transmetalation with the zinc enolate forms a Ni(II)–C bond, which reductively eliminates to yield the vinylated product . Homocoupling of the triflate is suppressed by excess Zn.

Hydroboration-Carboxylation :
9-BBN adds to the terminal allene carbon, forming a secondary borane. CO₂ insertion occurs at the less substituted position, followed by protodeboronation to release the acid . Competing protodeborylation before carboxylation leads to alkene byproducts.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-cyclohexylbut-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation to form saturated acids using catalysts like palladium on carbon.

    Substitution: Halogenation or nitration reactions using halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Bromine or chlorine in the presence of a catalyst

Major Products

    Oxidation: Cyclohexylbutanoic acid or cyclohexylbutanone

    Reduction: Cyclohexylbutanoic acid

    Substitution: Halogenated derivatives like 3-bromo-3-cyclohexylbut-2-enoic acid

Scientific Research Applications

(2E)-3-cyclohexylbut-2-enoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-cyclohexylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes involved in metabolic processes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (2E)-3-cyclohexylbut-2-enoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Applications/Properties
This compound C₁₀H₁₆O₂ 168.23 Cyclohexyl (C3), carboxylic acid, alkene High lipophilicity; potential drug intermediate
(E)-4-(3-Oxocyclohexyl)but-2-enoic acid C₁₀H₁₄O₃ 182.22 3-Oxocyclohexyl (C4), ketone, alkene Enhanced polarity; possible enzyme interactions
2-Hydroxybut-3-enoic acid C₄H₆O₃ 102.09 Hydroxyl (C2), carboxylic acid, alkene Pharmaceutical intermediate (e.g., statins)
Atorvastatin 3-Deoxyhept-2-enoic acid C₃₃H₃₃FN₂O₄ 580.63 Fluorophenyl, isopropyl, pyrrole groups Synthetic intermediate in statin production
Deleobuvir prop-2-enoic acid moiety C₂₄H₂₈BrN₅O₃ 542.42 α,β-unsaturated acid, benzimidazole Hepatitis C virus NS5B polymerase inhibitor

Key Differences and Implications

Cyclohexyl vs. Oxocyclohexyl Substituents

In contrast, (E)-4-(3-oxocyclohexyl)but-2-enoic acid contains a ketone group on the cyclohexane ring, increasing polarity and enabling hydrogen bonding. This ketone may facilitate interactions with enzymes or receptors, making it more reactive in nucleophilic addition reactions compared to the inert cyclohexyl group.

Hydroxyl vs. Cyclohexyl Substituents

2-Hydroxybut-3-enoic acid features a hydroxyl group at C2, enhancing solubility in aqueous environments. This property is critical in pharmaceuticals like statins, where bioavailability is paramount. The absence of a hydroxyl in this compound suggests reduced solubility but improved metabolic stability, making it suitable for hydrophobic drug formulations.

Pharmacological Relevance of α,β-Unsaturated Acids

The α,β-unsaturated carboxylic acid moiety in Deleobuvir acts as a Michael acceptor, enabling covalent binding to cysteine residues in viral polymerases. While this compound shares this conjugated system, its cyclohexyl group may sterically hinder interactions, reducing inhibitory potency compared to Deleobuvir’s optimized structure.

Chain Length and Substituent Complexity

Atorvastatin’s 3-deoxyhept-2-enoic acid derivative includes a seven-carbon chain and aromatic groups, enabling tight binding to HMG-CoA reductase. The shorter chain and cyclohexyl group in this compound likely limit its utility in statin-like applications but may offer advantages in targeting alternative enzymes.

Q & A

Q. What are the recommended synthetic routes for (2E)-3-cyclohexylbut-2-enoic acid, and how do reaction conditions influence stereochemical outcomes?

Answer: The synthesis of α,β-unsaturated carboxylic acids like This compound typically involves Horner-Wadsworth-Emmons (HWE) or Wittig reactions. Key considerations include:

  • Substrate selection : Cyclohexyl aldehydes or ketones paired with stabilized ylides to ensure E-configuration dominance .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) at 0–25°C minimize side reactions like cyclization .
  • Characterization : Confirm stereochemistry via 1H^1H-NMR coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) and IR spectroscopy (C=O stretch ~1700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of aerosolized particles.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer: Contradictions often arise from:

  • Tautomerism : Enol-keto equilibria in polar solvents can distort 1H^1H-NMR signals. Use low-temperature NMR or deuterated chloroform to stabilize the dominant form .
  • Impurity interference : Employ HPLC-MS (e.g., C18 column, 0.1% formic acid in mobile phase) to isolate and identify minor components .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

Answer:

  • Chiral auxiliaries : Use Evans oxazolidinones to enforce diastereoselectivity during conjugate additions .
  • Metal-ligand complexes : Palladium catalysts with BINAP ligands improve enantiomeric excess (ee > 90%) in cross-coupling reactions .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) to isolate intermediates before equilibration .

Q. How does the cyclohexyl moiety influence the compound’s biological activity in vitro?

Answer:

  • Lipophilicity : The cyclohexyl group enhances membrane permeability (logP ~2.5), measured via shake-flask partitioning .
  • Receptor docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal steric interactions with hydrophobic binding pockets in target enzymes .
  • Structure-activity relationships (SAR) : Compare IC50_{50} values of cyclohexyl vs. aryl analogs in enzyme inhibition assays (e.g., COX-2) .

Methodological Challenges and Solutions

Q. What experimental designs mitigate degradation of this compound under oxidative conditions?

Answer:

  • Antioxidant additives : Include 0.1% BHT in storage solutions to prevent radical-mediated decomposition .
  • Oxygen-free environments : Conduct reactions under argon and use Schlenk lines for sensitive intermediates .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC quantification .

Q. How can researchers validate the purity of this compound batches for pharmacological studies?

Answer:

  • Multi-modal chromatography : Combine reverse-phase HPLC (C18 column) with chiral columns to resolve enantiomeric impurities .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Thermogravimetric analysis (TGA) : Detect residual solvents or moisture (>0.5% weight loss indicates contamination) .

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